

albendazole therapeutic indications FDA approved uses

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Compound Focus: Albendazole

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FDA-Approved Therapeutic Indications

The U.S. Food and Drug Administration (FDA) has approved **albendazole** for the treatment of the following conditions, with specific dosing regimens outlined in the table below [1] [2] [3].

Indication	Parasitic Cause	Recommended Adult & Pediatric Dose (≥ 60 kg)	Recommended Adult & Pediatric Dose (< 60 kg)	Treatment Cycle
Cystic Hydatid Disease	Larval form of the dog tapeworm, <i>Echinococcus granulosus</i> [1]	400 mg twice daily with meals [4]	15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4]	28-day cycle followed by a 14-day drug-free interval; total of 3 cycles [4]
Parenchymal Neurocysticercosis	Active lesions caused by larval forms of the pork tapeworm, <i>Taenia solium</i> [1]	400 mg twice daily with meals [4]	15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4]	8 to 30 days [4]

Adjunctive Therapy for Neurocysticercosis: Concomitant use of oral or intravenous corticosteroids is recommended to prevent cerebral hypertensive episodes during the first week of antihelminthic therapy. Appropriate anticonvulsant therapy should also be administered as needed [4].

Off-Label and Investigational Uses

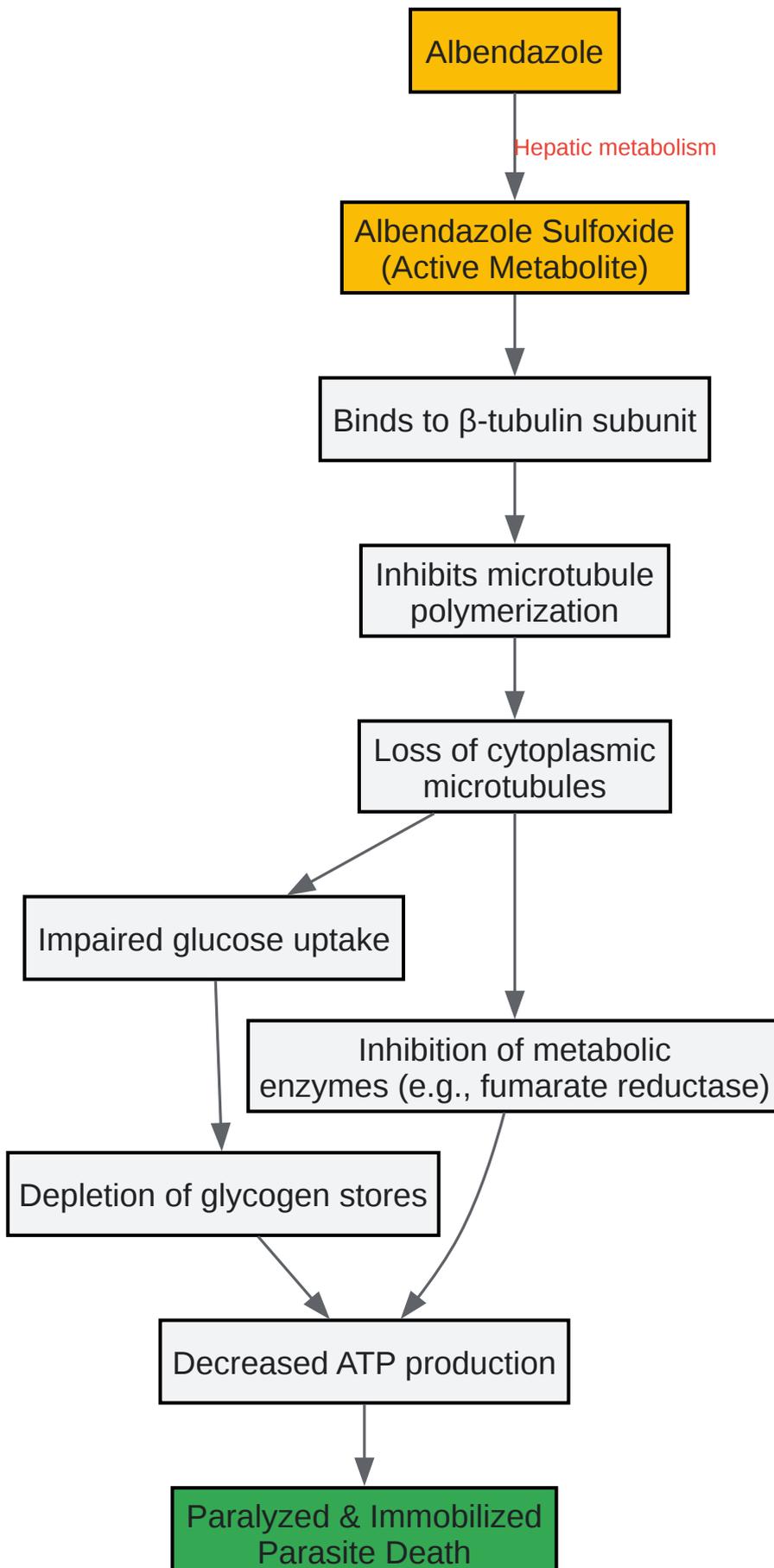
Albendazole is used for numerous other parasitic infections, though these are considered off-label in the U.S. The table below summarizes key uses and dosing based on guidelines from the CDC and other expert sources [1] [3] [5].

Indication	Pathogen(s)	Recommended Dosage
Ascariasis	<i>Ascaris lumbricoides</i> [1]	400 mg orally as a single dose [4]
Pinworm Infection	<i>Enterobius vermicularis</i> [1]	400 mg as a single dose, repeated in 2 weeks [4]
Hookworm Infection	<i>Ancylostoma duodenale</i> , <i>Necator americanus</i> [1]	400 mg orally as a single dose [4]
Trichuriasis (Whipworm)	<i>Trichuris trichiura</i> [1]	400 mg once daily for 3 days [4]
Strongyloidiasis	<i>Strongyloides stercoralis</i> [1]	400 mg twice daily for 7 days [4]
Cutaneous Larva Migrans	<i>Ancylostoma</i> species [1] [5]	400 mg once daily for 3 to 7 days [4]
Visceral Larva Migrans	<i>Toxocara</i> species [5]	400 mg twice daily for 5 days [4]
Giardiasis	<i>Giardia duodenalis</i> (metronidazole-resistant) [1]	Not fully specified in sources, commonly used.
Loiasis	<i>Loa loa</i> (to reduce microfilaremia) [4]	200 mg twice daily for 21 days [4]
Microsporidiosis	<i>Encephalitozoon</i> species [5]	400 mg twice daily [4]

Combination Therapy: The fixed-dose combination of **ivermectin/albendazole** has shown synergistic activity and has received a positive opinion from the European Medicines Agency for treating soil-transmitted helminth infections and lymphatic filariasis [5]. Ivermectin targets the parasite's nervous system, while **albendazole** disrupts its microtubules, leading to immobilization and death [5].

Mechanism of Action and Pathway

Albendazole exerts its anthelmintic effect through a multi-faceted mechanism primarily involving the disruption of microtubule formation.



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The primary mode of action is the selective and irreversible binding of its active metabolite, **albendazole sulfoxide**, to the beta-tubulin subunit of parasitic cytoskeletal proteins. This binding inhibits the polymerization of microtubules [1] [2]. The consequences are degenerative changes in the parasite's tegument and intestinal cells, leading to impaired uptake of glucose and depletion of glycogen stores [2]. At high concentrations, **albendazole** sulfoxide inhibits key metabolic enzymes like fumarate reductase and malate dehydrogenase, blocking the Krebs cycle and leading to a critical reduction in ATP production. The combined effects of energy depletion and cytoskeletal destruction ultimately lead to parasite immobilization and death [1] [2].

Example Experimental Protocol

For researchers studying drug efficacy, here is a summarized protocol from a recent clinical trial investigating **albendazole** for the treatment of *Loa loa* microfilaremia [6].

- **1. Study Design:** A randomized, controlled, assessor-blinded clinical trial.
- **2. Population & Screening:**
 - **Participants:** Adult residents (aged >18 years) in a highly endemic region.
 - **Inclusion Criteria:** Confirmed *L. loa* microfilaraemia between 5,000 and 50,000 mf/ml in peripheral blood, assessed microscopically by thick blood smears during daytime (10 a.m.–3 p.m.).
 - **Exclusion Criteria:** Intake of **albendazole**, ivermectin, or diethylcarbamazine within 4 weeks prior; pregnancy or lactation; known liver disease, HIV, or immunosuppressive conditions; history of severe neurological disorders.
- **3. Intervention & Randomization:**
 - Eligible patients were randomized to different treatment arms, including a control group or intervention groups receiving **albendazole** (400 mg orally twice daily) for 3 to 5 weeks, with or without a subsequent single dose of ivermectin.
 - Drug intake was supervised, and tablets were administered after food to enhance bioavailability.
- **4. Primary Outcome & Assessment:**
 - **Primary Efficacy Endpoint:** The proportion of participants with *L. loa* microfilaraemia reduced to ≤ 100 mf/ml at Day 168 (24 weeks).
 - **Safety Monitoring:** Adverse events, haematology (CBC), and biochemistry (liver transaminases) were monitored.

- **5. Analysis:** Evaluation was performed on both per-protocol and intention-to-treat populations.

Key Safety and Monitoring Information

- **Contraindications:** Hypersensitivity to **albendazole**, other benzimidazoles, or any component of the formulation [1] [3].
- **Hepatotoxicity:** Elevated liver enzymes and acute liver failure have been reported. **Monitoring of liver function tests (LFTs) is required** before the start of each treatment cycle and at least every two weeks during therapy [1] [3].
- **Myelosuppression:** Potential for bone marrow suppression, leading to leukopenia, neutropenia, aplastic anemia, and granulocytopenia. **Monitoring of CBC with differential is required** at the beginning of each 28-day cycle and every two weeks during therapy [1] [3].
- **Teratogenicity:** **Albendazole** may cause fetal harm and is classified as pregnancy category D in Australia. Advise females of reproductive potential to use effective contraception during and for at least 3 days after treatment [3] [5].
- **Drug Interactions:**
 - **Decreased Albendazole Levels:** CYP450 inducers like **carbamazepine, phenytoin, and rifampin** can significantly lower plasma concentrations of **albendazole** sulfoxide [1] [3].
 - **Increased Albendazole Levels:** CYP450 inhibitors like **cimetidine** and **grapefruit juice** can increase the bioavailability of **albendazole** [1] [3].
 - **Additive Myelosuppression:** Concomitant use with other myelosuppressive agents may increase this risk [3].

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References

1. Albendazole - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Albendazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Albendazole dosing, indications, interactions, adverse ... [reference.medscape.com]
4. Albendazole Dosage Guide + Max Dose, Adjustments [drugs.com]

5. Albendazole [en.wikipedia.org]

6. Efficacy, safety, and tolerability of albendazole and ivermectin ... [pmc.ncbi.nlm.nih.gov]

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